

Ilginatinib: A Technical Guide to a Potent JAK2 Inhibitor

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Compound of Interest

Compound Name: *Ilginatinib*

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Abstract

Ilginatinib (NS-018) is a potent and selective, orally bioavailable small-molecule inhibitor of Janus-associated kinase 2 (JAK2).[1] It demonstrates significant activity against both wild-type JAK2 and the pathogenic JAK2V617F mutant, a key driver in myeloproliferative neoplasms (MPNs).[2] **Ilginatinib** also exhibits inhibitory effects on Src-family kinases.[3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of **Ilginatinib**, including its mechanism of action and relevant experimental data. Detailed methodologies for key assays are described to facilitate further research and development.

Chemical Structure and Properties

Ilginatinib is a synthetic organic compound with the chemical formula C₂₁H₂₀FN₇. [3] Its structure features a pyridine-diamine core.

Identifier	Value
IUPAC Name	N2-((1S)-1-(4-fluorophenyl)ethyl)-4-(1-methyl-1H-pyrazol-4-yl)-N6-(pyrazin-2-yl)pyridine-2,6-diamine
SMILES	<chem>CN1N=CC(C2=CC(N--INVALID-LINK--C)=NC(NC4=NC=CN=C4)=C2)=C1</chem> [3]
InChI Key	UQTPDWDAYHAZNT-AWEZQNQLSA-N

Physicochemical Properties

Property	Value	Source
Molecular Formula	C21H20FN7	[3]
Molecular Weight	389.43 g/mol	[3]
Appearance	Light yellow to yellow solid	[3]
Solubility	DMSO: 85 mg/mL (199.58 mM)	[3]

Biological Activity and Mechanism of Action

Ilginatinib is a highly potent inhibitor of JAK2, acting as an ATP-competitive inhibitor.[\[3\]](#)[\[4\]](#) Its primary mechanism of action involves the inhibition of the JAK2/STAT3 signaling pathway, which is crucial for the proliferation and survival of cells in various hematological malignancies.[\[1\]](#)[\[2\]](#) The mutated JAK2V617F, commonly found in MPNs, leads to constitutive activation of this pathway, and **Ilginatinib** effectively inhibits this aberrant signaling.[\[1\]](#) In addition to its potent JAK2 inhibition, **Ilginatinib** also demonstrates activity against Src-family kinases, particularly SRC and FYN.[\[3\]](#)

Inhibitory Activity (IC50)

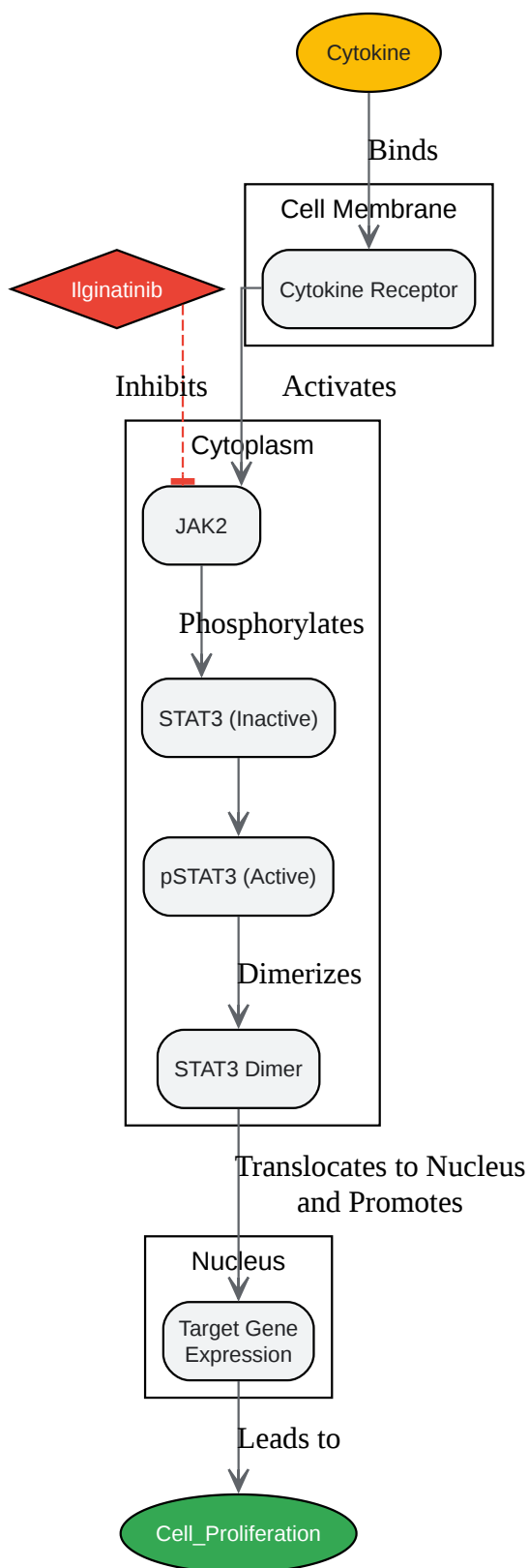
Target	IC50 (nM)
JAK2	0.72[3]
TYK2	22[3]
JAK1	33[3]
JAK3	39[3]

Cellular Activity

Ilginatinib demonstrates potent anti-proliferative activity against cell lines that harbor constitutively activated JAK2, such as those with the JAK2V617F or MPLW515L mutations.[5] The IC50 values in these cell lines typically range from 11 to 120 nM.[5]

Signaling Pathway

Ilginatinib targets the JAK2/STAT3 signaling pathway. The following diagram illustrates the mechanism of action.



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Caption: **Ilginatinib** inhibits the JAK2/STAT3 signaling pathway.

Experimental Protocols

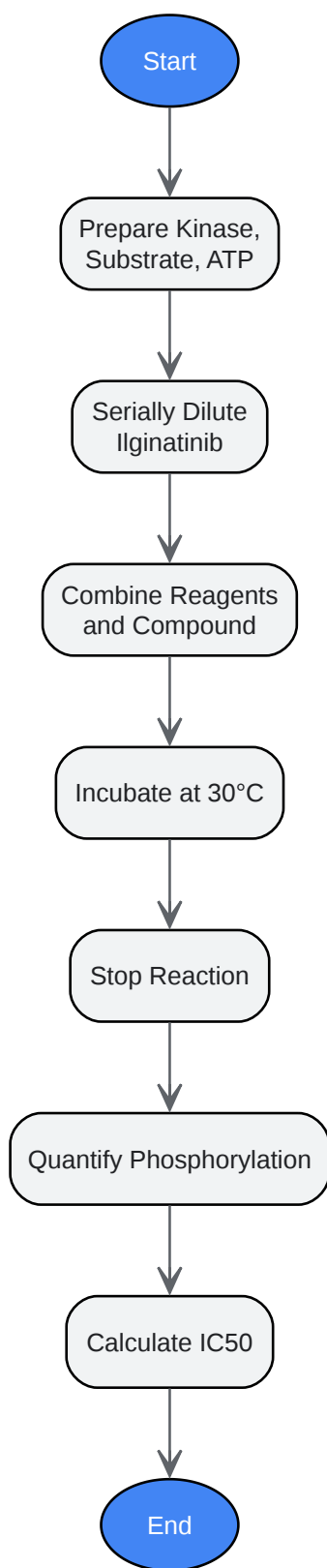
The following sections outline the general methodologies used to characterize the activity of **Ilginatinib**.

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of **Ilginatinib** against various kinases.

Methodology: A common method for this is a radiometric filter binding assay or a fluorescence-based assay.

- **Enzyme and Substrate Preparation:** Recombinant human kinase enzymes (e.g., JAK1, JAK2, JAK3, TYK2) and a suitable peptide substrate are prepared in assay buffer.
- **Compound Dilution:** **Ilginatinib** is serially diluted in DMSO to generate a range of concentrations.
- **Reaction Initiation:** The kinase, substrate, and ATP (often radiolabeled, e.g., [γ -³²P]ATP) are combined with the diluted **Ilginatinib** or DMSO control in a microplate.
- **Incubation:** The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
- **Reaction Termination and Detection:** The reaction is stopped, and the amount of phosphorylated substrate is quantified. For radiometric assays, this involves capturing the phosphorylated substrate on a filter membrane and measuring radioactivity. For fluorescence-based assays, a specific antibody or binding protein that recognizes the phosphorylated substrate is used to generate a signal.
- **Data Analysis:** The percentage of kinase inhibition is calculated for each **Ilginatinib** concentration relative to the DMSO control. The IC₅₀ value is determined by fitting the data to a four-parameter logistic dose-response curve.



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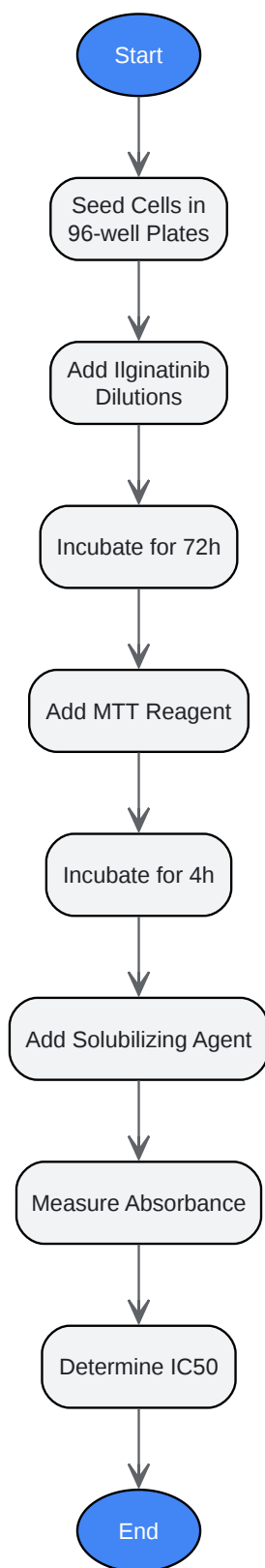
Caption: Workflow for a typical in vitro kinase assay.

Cell-Based Proliferation Assay

Objective: To assess the anti-proliferative effect of **Ilginatinib** on cancer cell lines.

Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay.

- **Cell Seeding:** Cells (e.g., Ba/F3 cells expressing JAK2V617F) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
- **Compound Treatment:** The cells are treated with various concentrations of **Ilginatinib** or a vehicle control (DMSO).
- **Incubation:** The plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
- **MTT Addition:** MTT reagent is added to each well and the plates are incubated for an additional few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
- **Solubilization:** A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
- **Absorbance Measurement:** The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- **Data Analysis:** The percentage of cell viability is calculated for each treatment group relative to the vehicle control. The IC₅₀ value is determined by plotting cell viability against the log of the **Ilginatinib** concentration and fitting the data to a dose-response curve.



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Caption: Workflow for a cell-based proliferation (MTT) assay.

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